

Application Notes and Protocols for AC-green in HepG2 Cells

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Compound of Interest

Compound Name: AC-green
Cat. No.: B11932782

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Introduction

AC-green is a highly effective fluorescent probe for monitoring cell viability in HepG2 human liver cancer cells. As a cell-permeant dye, **AC-green** is a valuable tool in cytotoxicity assays and for assessing overall cell health.^{[1][2]} Its mechanism relies on the enzymatic activity of viable cells, providing a clear distinction between living and dead cell populations.

The non-fluorescent **AC-green** readily crosses the membrane of living cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into a fluorescent molecule that emits a green signal.^[1] This process ensures that only cells with intact membranes and active metabolism will fluoresce, making **AC-green** an excellent marker for cell viability.

Mechanism of Action

The functionality of **AC-green** is based on a straightforward two-step process within the cell:

- **Cellular Uptake:** The hydrophobic and non-fluorescent **AC-green** molecule easily penetrates the lipid bilayer of the cell membrane.
- **Enzymatic Conversion:** In the cytoplasm of viable cells, ubiquitous intracellular esterases hydrolyze the AM ester groups on the **AC-green** molecule. This cleavage results in the

formation of a hydrophilic, fluorescent compound that is retained within the cell.

Dead or dying cells with compromised membrane integrity or inactive esterases are unable to convert **AC-green** to its fluorescent form and therefore do not emit a green signal. The intensity of the green fluorescence is directly proportional to the number of viable cells, allowing for quantitative analysis of cell populations.

Data Presentation

The following tables summarize typical experimental parameters for the application of **AC-green** in HepG2 cells.

Table 1: Recommended Reagent Concentrations

Reagent	Stock Solution Concentration	Working Concentration	Solvent
AC-green (Calcein-AM)	1-5 mM	1-10 µM	Anhydrous DMSO
Propidium Iodide (PI) for counterstaining	1 mg/mL	1-5 µg/mL	PBS

Table 2: Typical Incubation and Detection Parameters

Parameter	Recommended Range	Notes
Incubation Time	15-60 minutes	Optimal time may vary based on cell density and experimental conditions.
Incubation Temperature	37°C	Standard cell culture conditions.
Excitation Wavelength	~490 nm	Optimal for green fluorescence.
Emission Wavelength	~515 nm	Peak emission for the fluorescent product.

Experimental Protocols

Protocol 1: Staining HepG2 Cells with AC-green for Viability Assessment

This protocol outlines the steps for staining HepG2 cells with **AC-green** to visualize and quantify viable cells.

Materials:

- HepG2 cells cultured in a 96-well plate or on coverslips
- **AC-green** (Calcein-AM)
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Fluorescence microscope or plate reader

Procedure:

- Prepare **AC-green** Stock Solution: Dissolve **AC-green** in anhydrous DMSO to a stock concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
- Prepare **AC-green** Working Solution: Immediately before use, dilute the stock solution in PBS or serum-free medium to a final working concentration of 1-5 µM.
- Cell Preparation:
 - Adherent Cells: Grow HepG2 cells on coverslips or in a 96-well plate until they reach the desired confluency. Wash the cells once with PBS.
 - Suspension Cells: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cells in PBS.

- Staining: Add the **AC-green** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells twice with PBS to remove excess dye.
- Imaging and Analysis:
 - Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~515 nm). Live cells will appear bright green.
 - Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm. The fluorescence intensity is proportional to the number of viable cells.

Protocol 2: Cytotoxicity Assay using **AC-green** and Propidium Iodide (PI) Double Staining

This protocol allows for the simultaneous visualization of live and dead cells by co-staining with **AC-green** and Propidium Iodide (PI). PI is a nuclear stain that is excluded by the intact membrane of live cells but can enter dead cells, staining their nucleus red.

Materials:

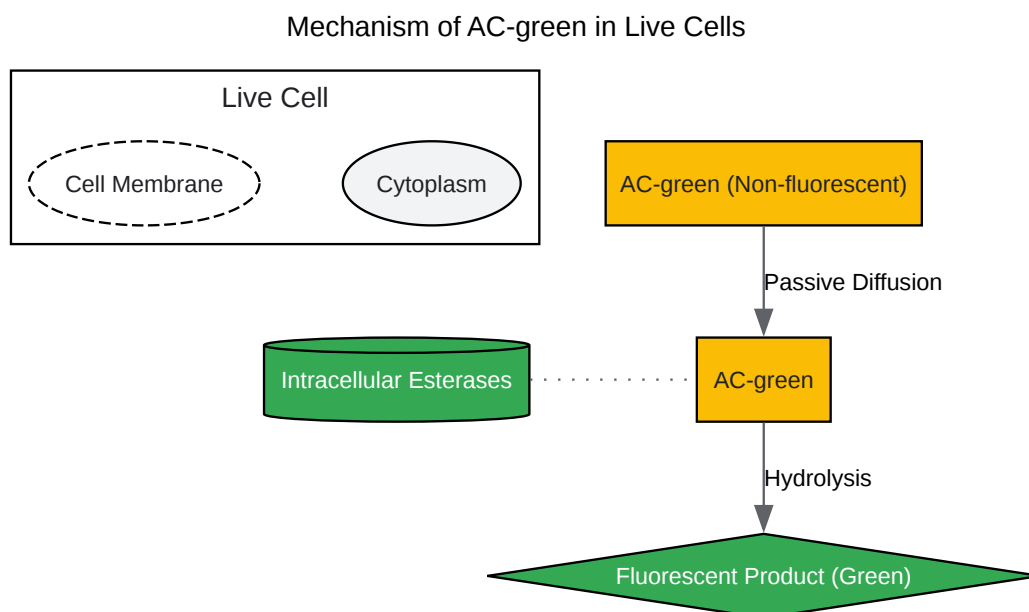
- All materials from Protocol 1
- Propidium Iodide (PI) solution

Procedure:

- Prepare Staining Solution: Prepare a working solution containing both **AC-green** (1-2 µM) and PI (1-5 µg/mL) in PBS.
- Cell Treatment: Seed HepG2 cells in a 96-well plate and treat with the cytotoxic compound of interest for the desired duration. Include untreated control wells.

- **Staining:** After treatment, remove the culture medium and wash the cells once with PBS. Add the combined **AC-green**/PI staining solution to each well and incubate for 15-20 minutes at room temperature, protected from light.
- **Imaging:** Observe the cells under a fluorescence microscope using appropriate filters for green (**AC-green**) and red (PI) fluorescence. Live cells will fluoresce green, while dead cells will have red nuclei.
- **Quantification:** The percentage of cytotoxic cells can be determined by counting the number of red-stained cells relative to the total number of cells (green + red). Alternatively, a fluorescence plate reader can be used to measure the fluorescence of both dyes.

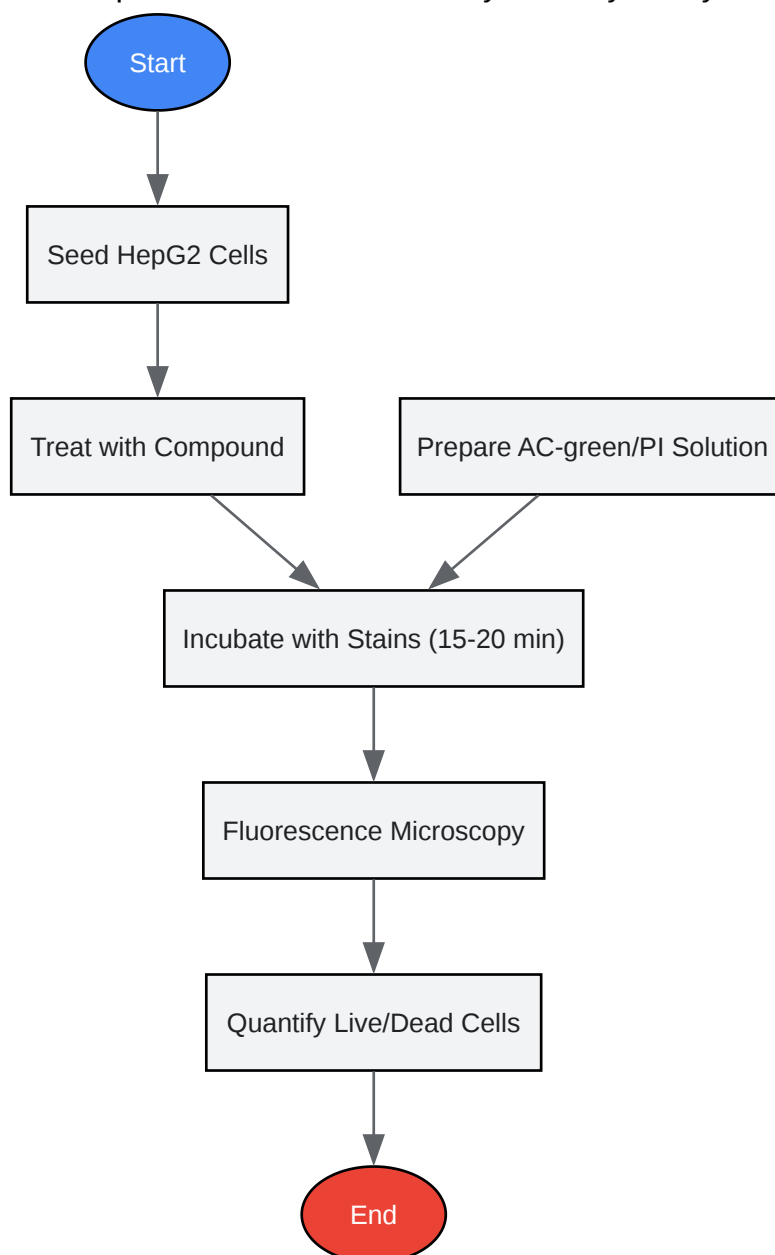
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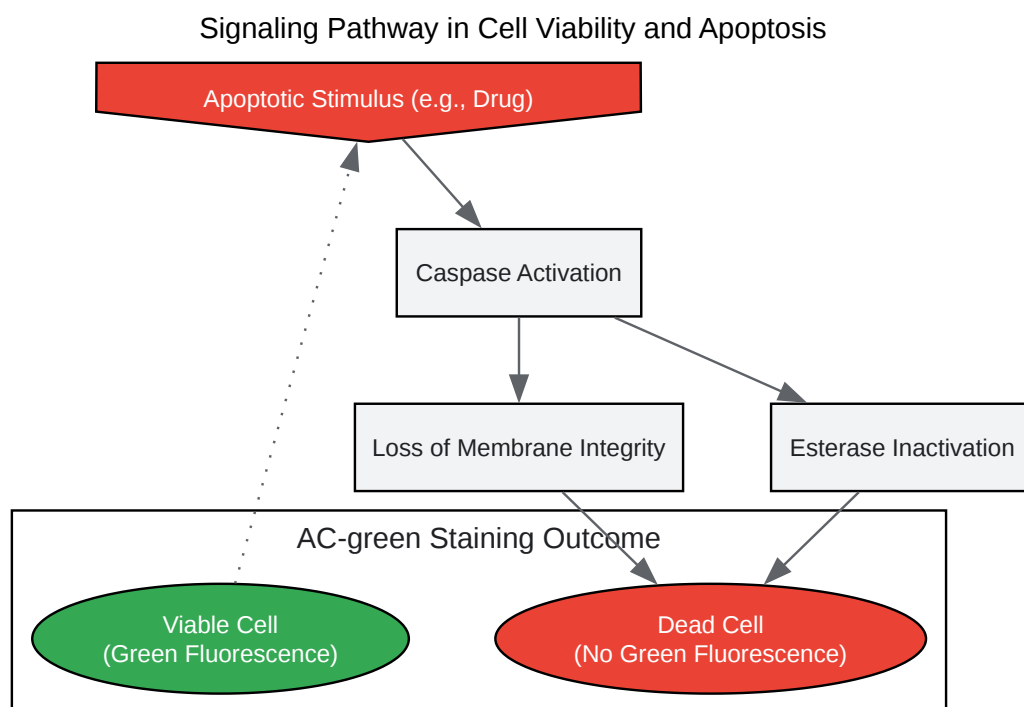
Caption: Mechanism of **AC-green** activation in a viable cell.

Experimental Workflow for Cytotoxicity Assay



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Caption: Workflow for assessing cytotoxicity in HepG2 cells.



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Caption: Simplified pathway of apoptosis affecting cell viability.

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References

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